Ethyl 2-cyano-3-propoxyprop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-propoxyprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a cyano group, a propoxy group, and an enoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-propoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with propyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-propoxyprop-2-enoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Ethyl cyanoacetate and propanol.
Reduction: Ethyl 2-cyano-3-propoxypropanol.
Substitution: Various amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-propoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-propoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: Similar in structure but lacks the cyano group, used in food flavorings.
Uniqueness
Ethyl 2-cyano-3-propoxyprop-2-enoate is unique due to the presence of the cyano group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
90279-65-5 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-cyano-3-propoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-12-7-8(6-10)9(11)13-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
JIPUAQBAYSSYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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